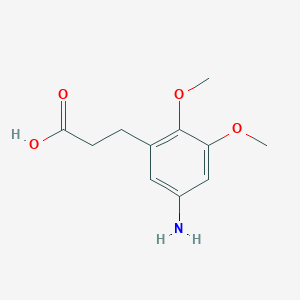
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid, also known as mGluR5 antagonist, is a chemical compound that has gained significant attention in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been used in various scientific research applications.
Mecanismo De Acción
The metabotropic glutamate receptor subtype 5 (3-(5-amino-2,3-dimethoxyphenyl)propanoic acid) is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and neurotransmitter release. 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid acts as a selective antagonist of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid and blocks its activity. This leads to a decrease in glutamate release and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid can modulate various biochemical and physiological processes in the brain. It has been shown to decrease the levels of oxidative stress and inflammation, increase the levels of brain-derived neurotrophic factor (BDNF), and improve synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid in lab experiments is its selectivity for 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one of the limitations is that it may not accurately represent the complexity of neurological disorders in humans and may not be effective in clinical trials.
Direcciones Futuras
The potential therapeutic applications of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid are still being explored. Some of the future directions for research include studying its effects on other neurological disorders, investigating its potential as a treatment for drug addiction, and exploring its use in combination with other drugs to enhance its efficacy.
In conclusion, 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid is a chemical compound that has shown promise in various scientific research applications. Its selectivity for 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid makes it a valuable tool for studying the role of this receptor in neurological disorders. Further research is needed to fully understand its potential therapeutic applications and limitations.
Métodos De Síntesis
The synthesis of 3-(5-amino-2,3-dimethoxyphenyl)propanoic acid involves the reaction of 5-nitro-2,3-dimethoxytoluene with ethyl acrylate in the presence of a palladium catalyst. The resulting product is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then coupled with propanoic acid to obtain the final product.
Aplicaciones Científicas De Investigación
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to decrease the severity of symptoms in animal models of these diseases.
Propiedades
IUPAC Name |
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h5-6H,3-4,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOJIEHUWQDXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5977322.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5977337.png)
![1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B5977339.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyrimidinylmethyl)-4-piperidinecarboxamide](/img/structure/B5977346.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5977347.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B5977356.png)
![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5977363.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5977380.png)
![1-[benzyl(methyl)amino]-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5977387.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-3-piperidinecarboxamide](/img/structure/B5977393.png)
![2-[1-(2-fluorobenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977413.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5977421.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5977433.png)